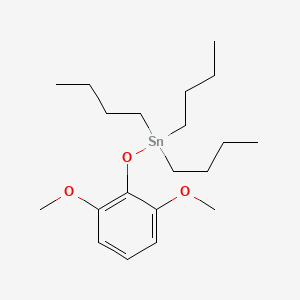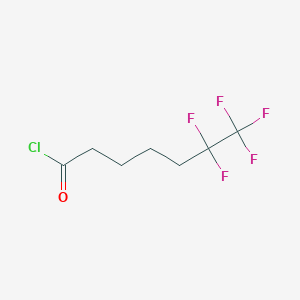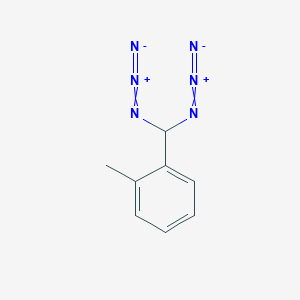silane CAS No. 194932-63-3](/img/structure/B12561705.png)
[(5-Chloropent-2-en-2-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloropent-2-en-2-yl)oxysilane is a chemical compound characterized by the presence of a chlorinated pentenyl group attached to a trimethylsilyl ether
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropent-2-en-2-yl)oxysilane typically involves the reaction of 5-chloropent-2-en-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:
5-Chloropent-2-en-2-ol+Trimethylsilyl chloride→(5-Chloropent-2-en-2-yl)oxysilane+Hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of (5-Chloropent-2-en-2-yl)oxysilane may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and optimize the yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Chloropent-2-en-2-yl)oxysilane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pentenyl group can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond in the pentenyl group can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of saturated silanes.
Wissenschaftliche Forschungsanwendungen
(5-Chloropent-2-en-2-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Potential use in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism by which (5-Chloropent-2-en-2-yl)oxysilane exerts its effects involves the interaction of the silyl ether group with various molecular targets The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic regions of biomolecules or materials
Vergleich Mit ähnlichen Verbindungen
(5-Chloropent-2-en-2-yl)oxysilane can be compared with other similar compounds such as:
(5-Bromopent-2-en-2-yl)oxysilane: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.
(5-Chloropent-2-en-2-yl)oxysilane: Similar structure but with triethylsilyl group instead of trimethylsilyl, which may influence its steric and electronic properties.
(5-Chloropent-2-en-2-yl)oxysilane: Contains a phenyl group, which can introduce aromatic characteristics and affect its chemical behavior.
The uniqueness of (5-Chloropent-2-en-2-yl)oxysilane lies in its specific combination of a chlorinated pentenyl group and a trimethylsilyl ether, which provides a balance of reactivity and stability suitable for various applications.
Eigenschaften
CAS-Nummer |
194932-63-3 |
|---|---|
Molekularformel |
C8H17ClOSi |
Molekulargewicht |
192.76 g/mol |
IUPAC-Name |
5-chloropent-2-en-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C8H17ClOSi/c1-8(6-5-7-9)10-11(2,3)4/h6H,5,7H2,1-4H3 |
InChI-Schlüssel |
YVAXTENAZHTJMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCCl)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine](/img/structure/B12561622.png)
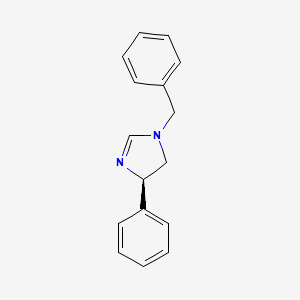
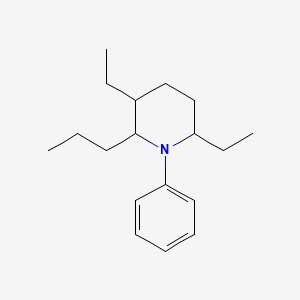
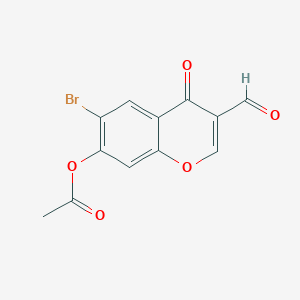
![4-Oxatricyclo[5.2.1.0~3,5~]decane](/img/structure/B12561656.png)
![2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B12561663.png)
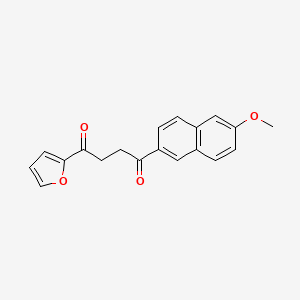
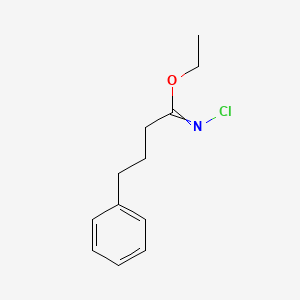
![Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate](/img/structure/B12561698.png)
![(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12561706.png)
![Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]](/img/structure/B12561712.png)
